3-Amino-6-hydroxy-2H-chromen-2-one
Overview
Description
3-Amino-6-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and significant pharmacological properties. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. The unique structure of this compound, which includes an amino group at the 3-position and a hydroxy group at the 6-position, contributes to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-hydroxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-Amino-6-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids. This inhibition can lead to anti-inflammatory and anticancer effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- 3-Amino-2H-chromen-2-one
- 4-Amino-2H-chromen-2-one
- 3-Bromoacetyl-2H-chromen-2-one
Comparison: 3-Amino-6-hydroxy-2H-chromen-2-one is unique due to the presence of both amino and hydroxy groups, which enhance its chemical reactivity and biological activity. Compared to 3-Amino-2H-chromen-2-one and 4-Amino-2H-chromen-2-one, the additional hydroxy group in this compound provides increased antioxidant properties. The compound also differs from 3-Bromoacetyl-2H-chromen-2-one, which contains a bromoacetyl group that imparts different chemical reactivity and biological activities .
Properties
IUPAC Name |
3-amino-6-hydroxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHODTNKZTXXOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(C(=O)O2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444648 | |
Record name | 2H-1-Benzopyran-2-one, 3-amino-6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240113-83-1 | |
Record name | 2H-1-Benzopyran-2-one, 3-amino-6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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